

TL-895: A Technical Guide to its Therapeutic Potential

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TL-895 is a potent and highly selective, second-generation irreversible inhibitor of Bruton's tyrosine kinase (BTK) currently under investigation for a range of therapeutic applications, primarily in the fields of oncology and immunology.[1][2] This technical guide provides an indepth overview of **TL-895**, including its mechanism of action, preclinical data, and ongoing clinical development. Detailed experimental protocols from key preclinical studies are provided to enable replication and further investigation.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and activation. Dysregulation of BTK signaling is implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders, making it a compelling therapeutic target. **TL-895** is an orally bioavailable small molecule designed to covalently bind to the cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[2]

Mechanism of Action

TL-895 exerts its therapeutic effects by irreversibly inhibiting the enzymatic activity of BTK. This blockade disrupts the B-cell receptor signaling cascade, thereby inhibiting the proliferation and



survival of malignant B-cells and modulating immune responses.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of intervention for **TL-895**.



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Caption: BTK Signaling Pathway and TL-895 Inhibition.

Preclinical Data

A significant body of preclinical research has demonstrated the potency, selectivity, and antitumor activity of **TL-895** in various in vitro and in vivo models.

Quantitative Data Summary



Parameter	Value	Cell/System	Reference
BTK IC50	1.5 nM (average)	Recombinant BTK	[2]
BMX IC50	1.6 nM	Recombinant BMX	
BTK (Y223) IC50	1-10 nM	Ramos Burkitt's Lymphoma Cells	[2]
B-cell Activation (CD69) EC ₅₀	12 nM (PBMCs), 21 nM (Whole Blood)	Human PBMCs and Whole Blood	

Experimental Protocols

Objective: To determine the selectivity of **TL-895** against a broad range of kinases.

Methodology:

- A panel of 270 human kinases was utilized.
- TL-895 was tested at a concentration of 1 μM.
- The percentage of inhibition for each kinase was determined by measuring the residual kinase activity after incubation with TL-895.
- Data was analyzed to identify off-target kinases that were significantly inhibited by TL-895.
 The results indicated that TL-895 is highly selective for BTK, with only three other kinases showing inhibition within a tenfold IC50 of BTK.[2]

Objective: To assess the effect of **TL-895** on the viability of B-cell malignancy cell lines.

Methodology:

- Diffuse large B-cell lymphoma (DLBCL) and mantle-cell lymphoma (MCL) cell lines were seeded in 96-well plates.
- Cells were treated with increasing concentrations of TL-895 or vehicle control for 72 hours.



- Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
- The formazan crystals were solubilized with DMSO.
- The absorbance was measured at 570 nm using a microplate reader to determine the percentage of viable cells relative to the vehicle control.

Objective: To evaluate the anti-tumor efficacy of **TL-895** in a mouse xenograft model of mantle-cell lymphoma.

Methodology:

- Female severe combined immunodeficient (SCID) mice were subcutaneously inoculated with Mino MCL cells.
- Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups.
- TL-895 was administered orally, once daily, at a dose of 25 mg/kg.
- Tumor volume was measured twice weekly with calipers using the formula: (length x width²)/2.
- At the end of the study, tumors were excised and weighed. The study demonstrated that TL-895 significantly inhibited tumor growth compared to the vehicle control.[2]

Therapeutic Applications and Clinical Development

TL-895 is being investigated in several clinical trials for the treatment of various hematological malignancies and other conditions.

B-Cell Malignancies

Indication: Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL)

Clinical Trial: NCT02825836 (Phase 1/2)



- Objective: To evaluate the safety, tolerability, and efficacy of TL-895 in patients with relapsed or refractory B-cell malignancies.
- Methodology: This is a dose-escalation and expansion study. In the dose-escalation
 phase, patients receive increasing doses of TL-895 to determine the maximum tolerated
 dose. In the expansion phase, patients with specific B-cell malignancies are treated at the
 recommended Phase 2 dose.

Myelofibrosis

Indication: Myelofibrosis (MF)

- Clinical Trial: NCT04655118 (Phase 2)
 - Objective: To assess the efficacy and safety of TL-895 in patients with myelofibrosis who are relapsed, refractory, or intolerant to JAK inhibitors.
 - Methodology: This is an open-label, multi-cohort study. Patients are assigned to different cohorts based on their prior treatment history and disease characteristics. The primary endpoint is the proportion of patients who achieve a ≥35% reduction in spleen volume from baseline.

Systemic Mastocytosis

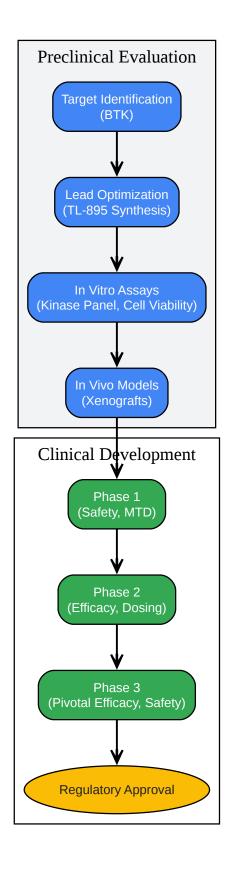
Indication: Indolent Systemic Mastocytosis (ISM)

- Clinical Trial: NCT04655118 (Phase 2, Cohort 5)
 - Objective: To evaluate the efficacy and safety of TL-895 in patients with indolent systemic mastocytosis.
 - Methodology: This cohort of the NCT04655118 study enrolls patients with ISM. The
 efficacy is assessed based on improvements in mast cell-related symptoms and a
 reduction in mast cell burden.

Experimental Workflow Visualization



The following diagram outlines a general experimental workflow for evaluating a novel BTK inhibitor like **TL-895**.





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Caption: General Drug Development Workflow for a BTK Inhibitor.

Conclusion

TL-895 is a promising, highly selective, second-generation BTK inhibitor with demonstrated preclinical activity in models of B-cell malignancies. Ongoing clinical trials are further evaluating its safety and efficacy in various hematological disorders. The data presented in this guide underscore the therapeutic potential of **TL-895** and provide a foundation for further research and development in this area.

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